

# A Technical Guide to the Spectroscopic Analysis of 1-Bromooctane

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Compound of Interest		
Compound Name:	1-Bromooctane	
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This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **1-bromoctane**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed experimental protocols and a comprehensive presentation of spectroscopic data.

## **Spectroscopic Data for 1-Bromooctane**

The structural elucidation of **1-bromooctane** is routinely achieved through a combination of NMR and IR spectroscopy. Each technique provides unique insights into the molecular structure, confirming the presence of specific functional groups and the overall carbon framework.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of organic molecules. For **1-bromoctane**, both <sup>1</sup>H and <sup>13</sup>C NMR spectra provide characteristic signals that can be unambiguously assigned to each atom in the molecule.

<sup>1</sup>H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-bromooctane**, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), exhibits distinct signals for the different proton environments in the alkyl chain.[1][2] The electron-withdrawing effect of the bromine atom causes the protons on the adjacent carbon (C1) to be deshielded and appear at the lowest field.



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
CH₃ (C8)	~0.89	Triplet	3H
(CH <sub>2</sub> )₅ (C3-C7)	~1.28	Multiplet	10H
CH <sub>2</sub> (C2)	~1.85	Quintet	2H
CH <sub>2</sub> Br (C1)	~3.41	Triplet	2H

#### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum of **1-bromooctane** provides information on the different carbon environments.[3] The carbon atom attached to the bromine (C1) is significantly deshielded compared to the other alkyl carbons.

Carbon Assignment	Chemical Shift (δ, ppm)
C8	~14.1
C7	~22.7
C6	~28.2
C5	~28.7
C4	~31.8
C3	~32.8
C2	~33.9
C1	~39.0

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-bromoctane** is characterized by absorptions corresponding to C-H stretching and bending vibrations, as well as the C-Br stretching vibration.[4][5]



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
2955-2855	C-H (sp³) stretching	Strong
1465	C-H bending (scissoring)	Medium
1378	C-H bending (rocking)	Medium
725	C-H bending (rocking)	Weak
645	C-Br stretching	Strong

## **Experimental Protocols**

The following are generalized protocols for acquiring high-quality NMR and IR spectra of **1-bromooctane**.

## **NMR Spectroscopy**

#### Sample Preparation:

- Accurately weigh approximately 10-20 mg of 1-bromoctane for <sup>1</sup>H NMR (or 50-100 mg for <sup>13</sup>C NMR) and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) to the vial.
- Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.
- Cap the NMR tube securely.

#### Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- · Place the sample into the NMR magnet.



- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For <sup>13</sup>C NMR, use a standard pulse program with proton decoupling. A larger number of scans is typically required due to the low natural abundance of <sup>13</sup>C.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of liquid 1-bromooctane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film between the plates.
- Ensure there are no air bubbles in the film.
- Place the salt plate assembly into the sample holder of the IR spectrometer.

#### **Data Acquisition:**

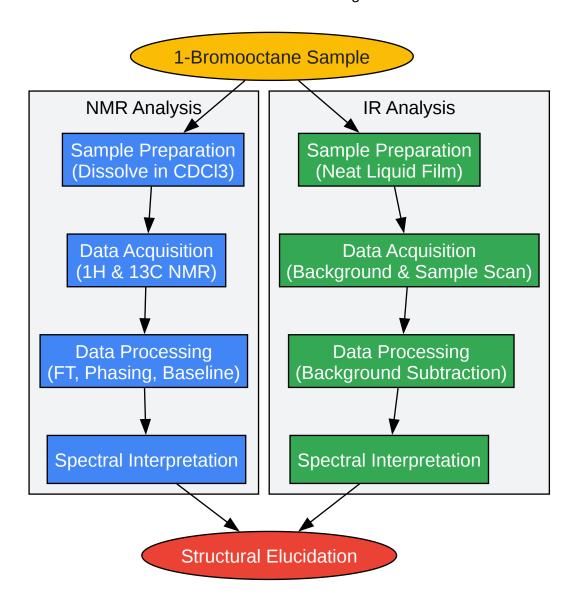
- Collect a background spectrum of the empty spectrometer to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Place the sample holder with the prepared salt plates into the spectrometer's sample beam path.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.



• After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

## **Visualizations**

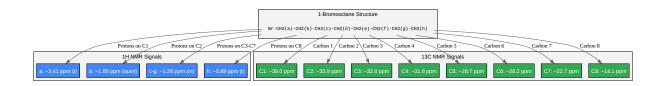
The following diagrams illustrate the workflow for spectroscopic analysis and the relationship between the structure of **1-bromoctane** and its NMR signals.



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Caption: Workflow for the spectroscopic analysis of **1-bromooctane**.





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Caption: Correlation of **1-bromooctane** structure with its NMR signals.

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